N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
“N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a chemical compound with the molecular formula C16H21F3N2O5S2 . It has an average mass of 442.474 Da and a monoisotopic mass of 442.084381 Da . This compound is offered by several suppliers, including Benchchem and Smolecule.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidinyl sulfonyl group attached to a trifluoromethyl benzyl sulfonyl group. The molecule also contains a N-methyl acetamide group .Scientific Research Applications
Synthesis and Biological Activity :
- A series of derivatives of this compound were synthesized and evaluated for their biological activities. These derivatives displayed promising activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are important in neurological functions (Khalid et al., 2014).
- Another study synthesized similar derivatives and found them to exhibit significant activities against the same enzymes, suggesting potential applications in treating neurological disorders (Khalid, 2012).
Antibacterial Applications :
- Research into the antibacterial potential of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound , revealed moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Antimicrobial Activity :
- Some derivatives were synthesized and showed efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants, indicating potential agricultural applications (Vinaya et al., 2009).
Antimalarial and COVID-19 Research :
- A theoretical investigation into antimalarial sulfonamides also showed potential applications in COVID-19 drug research, highlighting the versatility of this class of compounds (Fahim & Ismael, 2021).
Anti-tumor Activities :
- Novel isoxazole compounds, related to the mentioned compound, have been synthesized and showed promising anti-tumor activities (Qi Hao-fei, 2011).
Enzyme Inhibitory Activities :
- Certain synthesized derivatives have shown inhibitory potential against enzymes such as bovine carbonic anhydrase and cholinesterase enzymes, which are significant in medical research (Virk et al., 2018).
Mechanism of Action
Target of Action
Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of this compound involves key interactions with its targets. For instance, a molecule with a -CF3 group can lower the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction enhances the compound’s ability to inhibit the reverse transcriptase enzyme.
Biochemical Pathways
It’s known that the compound’s interaction with its targets can lead to changes in the activity of the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses .
Result of Action
The result of the compound’s action is the inhibition of the reverse transcriptase enzyme. This inhibition can potentially prevent the replication of retroviruses, thereby exerting an antiviral effect .
Properties
IUPAC Name |
N-methyl-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O5S2/c1-20-15(22)11-27(23,24)14-6-8-21(9-7-14)28(25,26)10-12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJDKRYGCZZFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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